3-(Hydroxymethyl)-3-methylpiperidin-4-ol hydrochloride
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Overview
Description
3-(Hydroxymethyl)-3-methylpiperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of hydroxymethyl and methyl groups on the piperidine ring enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-3-methylpiperidin-4-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-methylpiperidine.
Hydroxymethylation: The 3-methylpiperidine undergoes hydroxymethylation using formaldehyde and a suitable catalyst to introduce the hydroxymethyl group at the 3-position.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-3-methylpiperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding 3-methylpiperidine.
Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(Carboxymethyl)-3-methylpiperidin-4-ol.
Reduction: Formation of 3-methylpiperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the reagent used.
Scientific Research Applications
3-(Hydroxymethyl)-3-methylpiperidin-4-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of other piperidine derivatives.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-3-methylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The piperidine ring can interact with receptors and enzymes, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylpiperidine: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
4-Hydroxypiperidine: Contains a hydroxyl group at the 4-position, leading to different chemical properties.
3-(Hydroxymethyl)piperidine: Similar structure but without the methyl group at the 3-position.
Uniqueness
3-(Hydroxymethyl)-3-methylpiperidin-4-ol hydrochloride is unique due to the presence of both hydroxymethyl and methyl groups on the piperidine ring. This combination enhances its chemical versatility and potential for various applications in research and industry.
Properties
IUPAC Name |
3-(hydroxymethyl)-3-methylpiperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(5-9)4-8-3-2-6(7)10;/h6,8-10H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPGMEBZDBWOLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1O)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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